R 84852-d4
Description
R 84852-d4 is a deuterated compound, likely derived from its non-deuterated parent molecule (R 84852), where four hydrogen atoms are replaced with deuterium. This isotopic substitution is commonly employed in pharmacokinetic and metabolic studies to enhance stability and traceability in analytical assays . The deuterium labeling (denoted by "-d4") typically improves metabolic resistance and analytical detection in mass spectrometry, making it valuable in drug development .
Properties
Molecular Formula |
C₂₃H₂₄D₄FN₃O₄ |
|---|---|
Molecular Weight |
433.51 |
Synonyms |
3-[2-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogs
Based on available data, two structurally related compounds are identified:
(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4): Molecular Formula: C₆H₅BBrClO₂ Molecular Weight: 235.27 g/mol Key Properties: High gastrointestinal absorption, BBB permeability, and log Po/w (octanol-water partition coefficient) of 2.15 .
3-Amino-4,6-dichloropyridine-2-carboxylic acid (CAS 1073182-87-2): Molecular Formula: C₆H₄Cl₂N₂O₂ Molecular Weight: 207.01 g/mol Key Properties: Moderate solubility (0.332 mg/mL), log S (ESOL) of -2.99, and a bioavailability score of 0.56 .
Structural Similarities and Differences:
- R 84852-d4 vs. Differences: R 84852-d4’s deuterium substitution distinguishes it metabolically, whereas the boronic acid group in CAS 1046861-20-4 enhances reactivity in cross-coupling applications.
- R 84852-d4 vs. 3-Amino-4,6-dichloropyridine-2-carboxylic acid: Shared Features: Chlorine substituents and heterocyclic aromatic systems, common in agrochemicals and pharmaceuticals. Differences: The carboxylic acid group in CAS 1073182-87-2 provides distinct solubility and hydrogen-bonding capabilities, unlike R 84852-d4’s deuterated structure .
Functional Comparison with Similar Compounds
Functional Analogs
Vorozole (R 47486): Function: A non-steroidal aromatase inhibitor used in breast cancer research.
Potassium Phthalimide (CAS 1074-82-4) :
- Function : A reagent in Gabriel synthesis for amine preparation.
- Relevance : While structurally distinct, its role as a synthetic intermediate parallels R 84852-d4’s utility in deuterated compound synthesis .
Functional Similarities and Differences:
R 84852-d4 vs. Vorozole :
R 84852-d4 vs. Potassium Phthalimide :
Data Tables and Research Findings
Table 1: Comparative Physicochemical Properties
Table 2: Functional Comparison
| Compound | Primary Application | Metabolic Stability | Synthetic Utility |
|---|---|---|---|
| R 84852-d4 | Isotopic tracer studies | High (deuterated) | Drug metabolism analysis |
| Vorozole (R 47486) | Cancer therapy | Moderate | Enzyme inhibition |
| Potassium Phthalimide | Amine synthesis | Low | Organic synthesis intermediate |
Discussion of Comparative Analysis
- Structural Impact: Deuterium in R 84852-d4 reduces metabolic degradation rates compared to non-deuterated analogs, a critical advantage in pharmacokinetic studies .
- Functional Versatility : While boronic acids (e.g., CAS 1046861-20-4) excel in cross-coupling reactions, R 84852-d4’s niche lies in isotope-enhanced analytical applications.
- Limitations : The lack of explicit structural data for R 84852-d4 necessitates cautious extrapolation from related compounds. Further experimental validation is required to confirm its exact properties.
Q & A
Q. How to determine the purity and structural integrity of R 84852-d4 during initial characterization?
- Methodological Answer : Use a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. Calibrate instruments using certified reference standards, perform triplicate measurements to ensure reproducibility, and compare results against published spectral databases. For quantification, integrate peak areas in chromatograms and apply statistical validation (e.g., %RSD < 2%) .
Q. What are the key considerations in designing a pilot study to assess R 84852-d4’s reactivity under varying conditions?
- Methodological Answer : Define independent variables (e.g., temperature, pH, solvent polarity) and dependent variables (e.g., reaction rate, yield). Include control groups (e.g., inert atmosphere for oxidation-sensitive reactions) and use a fractional factorial design to minimize experimental runs while maximizing data relevance. Calculate sample size using power analysis to ensure statistical significance. Document protocols for data logging and anomaly reporting to maintain reproducibility .
Q. How to ensure ethical compliance when testing R 84852-d4 in biological assays?
- Methodological Answer : Submit a detailed research protocol to the Institutional Review Board (IRB) or ethics committee, including risk assessments for toxicity and environmental impact. Obtain informed consent if human cell lines are used, and anonymize data to protect participant confidentiality. Adhere to the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, ensuring raw datasets are stored in repositories with access controls .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions (e.g., DFT simulations) and experimental data for R 84852-d4’s thermodynamic stability?
- Methodological Answer : Cross-validate computational models by adjusting parameters (e.g., basis sets, solvation models) and benchmarking against experimental results. Use sensitivity analysis to identify variables with the highest uncertainty. If discrepancies persist, conduct in situ spectroscopic monitoring (e.g., FTIR, Raman) during experiments to detect intermediate phases or transient states not captured in simulations .
Q. What strategies optimize the synthesis yield of R 84852-d4 while preserving stereochemical purity?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate catalyst loading, reaction time, and temperature effects. Use chiral chromatography or circular dichroism to monitor enantiomeric excess. If yield plateaus, explore alternative catalysts (e.g., organocatalysts) or kinetic resolution techniques. Report yield, purity, and stereochemical data in standardized tables with error margins (e.g., ±SD) .
Q. How to integrate R 84852-d4 into a multi-component catalytic system without cross-reactivity?
- Methodological Answer : Perform competitive binding assays (e.g., isothermal titration calorimetry) to quantify interaction affinities between R 84852-d4 and other system components. Use spectroscopic tagging (e.g., fluorescent probes) to track spatial distribution in real time. Apply multivariate analysis to decouple synergistic effects from interference, and validate findings with control experiments omitting individual components .
Data Analysis and Reporting
Q. How to address outliers in spectroscopic data for R 84852-d4?
What frameworks ensure rigorous formulation of research questions for R 84852-d4 studies?
- Methodological Answer : Adopt the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to evaluate question viability. For hypothesis-driven studies, use PICO (Population, Intervention, Comparison, Outcome) to structure variables. Pilot-test questions with peer review to identify ambiguities, and refine them iteratively based on preliminary data .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
